

Comprehensive Technical Guide: 3-Methoxy-4-phenylpyrrolidine

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Compound of Interest

Compound Name: 3-Methoxy-4-phenylpyrrolidine

Cat. No.: B12974180

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Part 1: Chemical Identity & Core Data[1]

This compound is a disubstituted pyrrolidine scaffold. It is most commonly supplied as the hydrochloride salt to ensure stability and solubility. The (3S,4R) stereoisomer is a privileged motif in medicinal chemistry, often used to introduce conformational rigidity and specific hydrogen-bond acceptor vectors into drug candidates.

Table 1: Chemical Specifications

Parameter	Technical Detail
Primary Name	3-Methoxy-4-phenylpyrrolidine
CAS Number (HCl Salt)	1236862-42-2 (Specific to (3S,4R) isomer)
CAS Number (Free Base)	1237171-26-4
Synonyms	(3S,4R)-3-Methoxy-4-phenylpyrrolidine HCl; 3-Methoxy-4-phenyl-pyrrolidine hydrochloride
Molecular Formula	C ₁₁ H ₁₅ NO (Free Base) / C ₁₁ H ₁₆ ClNO (HCl Salt)
Molecular Weight	177.24 g/mol (Base) / 213.70 g/mol (HCl Salt)
Chirality	Typically supplied as the (3S,4R) enantiomer (trans-configuration)
Physical State	White to off-white crystalline solid (HCl salt)
Solubility	Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane)

Part 2: Synthetic Methodology & Logic

As a Senior Application Scientist, I recommend the Chiral Pool Approach for synthesizing this compound. This route is superior to racemic resolution because it guarantees high enantiomeric excess (ee > 98%) by starting from a defined chiral precursor.

Representative Synthetic Workflow

The synthesis typically proceeds via the O-methylation of a protected 3-hydroxy-4-phenylpyrrolidine intermediate.

Step-by-Step Protocol:

- **Starting Material Selection:** Begin with (3S,4R)-N-Boc-3-hydroxy-4-phenylpyrrolidine. The tert-butoxycarbonyl (Boc) group is essential to prevent N-methylation during the reaction.
- **Deprotonation (Thermodynamic Control):**
 - Dissolve the starting material in anhydrous THF under Nitrogen atmosphere.

- Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion) (1.2 equiv).
- Scientific Logic: The alkoxide formation must be complete before adding the electrophile to minimize side reactions. Evolution of H₂ gas confirms deprotonation.
- O-Methylation (Kinetic Phase):
 - Add Methyl Iodide (MeI) (1.5 equiv) dropwise.
 - Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
 - Validation: Monitor via TLC or LC-MS. The disappearance of the hydroxyl stretch in IR and shift of the C3-proton in NMR confirms conversion.
- Quench & Workup:
 - Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.
 - Dry organic layer over MgSO₄ and concentrate to yield the N-Boc-3-methoxy intermediate.
- Deprotection (Acidolysis):
 - Dissolve the intermediate in 4M HCl in Dioxane.
 - Stir at RT for 2 hours. The product precipitates as the hydrochloride salt.
 - Purification: Filtration and washing with diethyl ether removes non-polar impurities, yielding pure 1236862-42-2.

Reaction Pathway Visualization



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Figure 1: Logical synthetic pathway for the production of **3-Methoxy-4-phenylpyrrolidine HCl**, ensuring stereochemical retention.

Part 3: Applications in Drug Discovery

This scaffold is not a drug itself but a high-value pharmacophore. Its specific utility lies in three domains:

- Monoamine Transporter Modulation:
 - Phenylpyrrolidines are classic scaffolds for inhibiting Dopamine (DAT) and Norepinephrine (NET) transporters.
 - Mechanism: The 3-methoxy group acts as a hydrogen bond acceptor, potentially interacting with serine residues in the transporter binding pocket, altering selectivity profiles compared to the unsubstituted analog.
- Lipophilicity Tuning (LogP):
 - Replacing a 3-hydroxyl group with a 3-methoxy group removes a hydrogen bond donor (HBD) while retaining an acceptor (HBA).
 - Outcome: This increases CNS penetration (Blood-Brain Barrier permeability) by reducing the polar surface area (PSA).
- Sigma Receptor Ligands:
 - 3,4-Disubstituted pyrrolidines are frequently explored as ligands for Sigma-1 (σ_1) receptors, which are targets for neuropathic pain and neurodegenerative diseases.

Part 4: Safety & Handling Protocols

Trustworthiness Protocol: Treat this compound as a potent bioactive amine until specific toxicology data proves otherwise.

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.

- Inhalation Risk: The HCl salt is a fine powder. Handle in a fume hood to avoid inhalation of dust, which may be an irritant to the respiratory tract.
- Storage: Hygroscopic. Store at 2–8°C in a tightly sealed container under desiccant.

References

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